(10,10,10-~2~H_3_)Decanoic acid

Lipidomics Metabolomics Stable Isotope Labeling

Accurate LC-MS or GC-MS quantification of endogenous decanoic acid in plasma, tissue homogenates, or cell culture media is frequently compromised by matrix-induced ion suppression and extraction recovery variability. (10,10,10-²H₃)Decanoic acid (Decanoic acid-d3) directly resolves these challenges as a high-fidelity internal standard: - ≥99% isotopic purity with a +3 Da mass shift ensures unambiguous discrimination from the native analyte, eliminating spectral overlap with co-eluting endogenous compounds. - Near-identical chromatographic behavior to unlabeled decanoic acid enables reliable correction for recovery losses and ionization fluctuations across analytical batches. - Long-term supply stability (≥4 years at -20°C) supports multi-year method validation and quality control protocols.

Molecular Formula C10H20O2
Molecular Weight 175.28 g/mol
CAS No. 102611-15-4
Cat. No. B591813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10,10,10-~2~H_3_)Decanoic acid
CAS102611-15-4
Synonyms1-Decanoic Acid-d3;  1-Nonanecarboxylic Acid-d3;  Capric Acid-d3;  Caprinic Acid-d3;  Caprynic Acid-d3;  Decoic Acid-d3;  Decylic Acid-d3;  Emery 659-d3;  Lunac 10-95-d3;  Lunac 10-98-d3;  Lunac 10-98E-d3;  NAA 102-d3;  NSC 5025-d3;  Prifac 2906-d3;  Prifac 296; -d
Molecular FormulaC10H20O2
Molecular Weight175.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O
InChIInChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3
InChIKeyGHVNFZFCNZKVNT-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(10,10,10-²H₃)Decanoic Acid – Quantitative Internal Standard


(10,10,10-²H₃)Decanoic acid, commonly designated Decanoic acid-d3, is a stable isotope-labeled analog of the medium-chain saturated fatty acid decanoic acid (capric acid; FA 10:0). The compound incorporates three deuterium atoms at the terminal methyl position (10,10,10-trideuteriodecanoic acid) [1]. This precise terminal deuteration yields a nominal molecular weight of 175.28 g/mol and a characteristic +3 Da mass shift relative to unlabeled decanoic acid (172.26 g/mol) [2]. The compound is supplied as a crystalline solid with a melting point of 30–32 °C, a boiling point of 268–270 °C, and a density of 0.908 g/mL at 25 °C [3], and is intended for use as an internal standard for the quantification of decanoic acid by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) .

Workflow GC-MS / LC-MS isotope dilution quantification
Selection +3 Da mass shift for endogenous fatty acid analysis
Use Context Ion suppression correction in research matrices

Procurement Differentiators for (10,10,10-²H₃)Decanoic Acid


Stable isotope-labeled internal standards (SIL-IS) are indispensable for accurate quantification in LC-MS and GC-MS due to their ability to correct for ion suppression/enhancement and extraction recovery variability [1]. However, different isotopologues of decanoic acid exhibit distinct mass shifts, isotopic purities, and physicochemical properties that preclude simple interchange. The terminal trideuteration pattern of (10,10,10-²H₃)decanoic acid yields a +3 Da mass shift, whereas perdeuterated decanoic acid-d19 produces a +19 Da shift and ¹³C-labeled decanoic acid produces a +1 Da shift [2]. In complex biological matrices, the selection of the appropriate isotopologue directly impacts chromatographic co-elution behavior and the avoidance of spectral overlap with endogenous compounds [3]. The following evidence establishes the specific, quantifiable basis for selecting (10,10,10-²H₃)decanoic acid over alternative labeled or unlabeled standards.

Attribute
This Product (d3)
Alternative Isotopologues
Mass shift
+3 Da — sufficient for low-resolution MS separation
+1 Da (¹³C) may cause isotopic cross-talk; +19 Da (d19) may shift retention
Isotopic purity
≥99% deuterated forms (d1–d3)
d19 typically 98 atom % D; purity differences may alter correction algorithms
Co-elution fidelity
Near-identical retention to unlabeled analyte
Perdeuterated analogs may exhibit measurable retention-time shifts
Similar product does not mean interchangeable product. The isotopologue's mass shift and deuterium count directly influence chromatographic behavior and spectral interference — parameters that may not transfer across labeled variants.

Quantitative Evidence vs. Competing Isotopologues


Isotopic Purity and Signal Interference

(10,10,10-²H₃)Decanoic acid is supplied with a minimum isotopic purity of ≥99% deuterated forms (d1-d3), as confirmed by vendor certificates of analysis . This purity specification ensures that the internal standard contributes minimal unlabeled or under-labeled species that could interfere with the quantification of endogenous decanoic acid. In contrast, perdeuterated decanoic acid-d19 is typically supplied at a lower isotopic purity of 98 atom % D , and ¹³C-labeled decanoic acid is supplied at 99 atom % ¹³C . The higher nominal isotopic purity of the d3 analog reduces the need for complex isotopic correction algorithms, simplifying method validation and improving the lower limit of quantification (LLOQ) in targeted assays.

Isotopic Purity & Signal Interference
Data to verify
≥99% deuterated forms (d1–d3)
May reduce background from under-labeled species
Vendor-specified purity; supports LLOQ improvement in targeted assays
Lipidomics Metabolomics Stable Isotope Labeling

Mass Shift and Chromatographic Co-Elution

The terminal trideuteration of (10,10,10-²H₃)decanoic acid results in a +3 Da mass shift relative to the unlabeled parent compound (m/z 172.26 vs. 175.28) [1]. This mass increment is sufficient to separate the analyte and internal standard signals in most low-resolution mass spectrometers while maintaining near-identical chromatographic retention times—a critical requirement for effective ion suppression correction. Alternative isotopologues present different mass shifts: decanoic acid-10-¹³C yields a +1 Da shift , which may be insufficient to avoid isotopic cross-talk in complex matrices, while decanoic acid-d19 yields a +19 Da shift , which can introduce slight chromatographic isotope effects and reduce co-elution fidelity.

Mass Shift & Co-Elution
Class-level inference
+3 Da (175.28 g/mol)
+3 Da vs +1 Da (¹³C) and +19 Da (d19)
Mass shift balances spectral separation and co-elution
Chromatographic behavior inferred from isotope effect principles
GC-MS LC-MS/MS Quantitative Bioanalysis

Solubility in DMF and Ethanol-Based Assays

(10,10,10-²H₃)Decanoic acid exhibits high solubility in organic solvents commonly used for lipid extraction and LC-MS sample preparation: 25 mg/mL in DMF, 25 mg/mL in ethanol, and 10 mg/mL in DMSO . This solubility profile ensures straightforward preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into biological assays. The solubility characteristics are comparable to those of unlabeled decanoic acid, ensuring that the internal standard behaves identically during liquid-liquid extraction and solid-phase extraction procedures.

Solubility Profile
Supporting evidence
DMF: 25 mg/mL Ethanol: 25 mg/mL DMSO: 10 mg/mL
Comparable to unlabeled analog; supports extraction workflow
Vendor technical datasheet values at room temperature
Sample Preparation Bioanalytical Method Development Internal Standard

Minimized Isotope Effects on Retention

Mass spectrometric analysis of trimethylsilyl (TMS) esters of specifically deuterated decanoic acids demonstrates that terminal deuteration (at the C10 position) produces ions that can be used to unequivocally locate the position of deuterium substitution without introducing significant chromatographic resolution shifts [1]. The fragmentation patterns of TMS esters of [10,10,10-²H₃]decanoic acid exhibit clear, interpretable mass shifts relative to the unlabeled analog, enabling reliable peak integration and quantification. In contrast, perdeuterated analogs (d19) may exhibit measurable retention time shifts on certain stationary phases due to cumulative isotope effects on hydrophobic interactions.

Isotope Effects on Retention
Class-level inference
GC-MS of TMS ester derivatives
Terminal deuteration minimizes retention shift
Perdeuteration may shift retention on some stationary phases
LC-MS Method Validation Isotope Effect Fatty Acid Analysis

Application Scenarios Based on Evidenced Differentiation


Targeted Quantification in Biological Matrices

The ≥99% isotopic purity and +3 Da mass shift of (10,10,10-²H₃)decanoic acid make it the optimal internal standard for quantifying endogenous decanoic acid in plasma, serum, tissue homogenates, and cell culture media. The compound corrects for matrix-induced ion suppression and extraction recovery variability, enabling accurate measurement of decanoic acid concentrations relevant to studies of medium-chain triglyceride (MCT) metabolism, ketogenic diet interventions, and AMPA receptor pharmacology . The high solubility in ethanol and DMF (25 mg/mL) simplifies preparation of spiking solutions for method development and validation .

Metabolic Flux Tracing of β-Oxidation

The terminal trideuteration pattern of (10,10,10-²H₃)decanoic acid, combined with its near-identical chromatographic behavior to the native compound, supports its use as a tracer in metabolic flux studies. The +3 Da mass shift permits unambiguous detection of the labeled substrate and its downstream metabolites (e.g., acylcarnitines, TCA cycle intermediates) by high-resolution mass spectrometry [1]. The minimal isotope effect ensures that the tracer faithfully reports on the kinetics of β-oxidation and anaplerotic flux without perturbing the pathway under investigation [1].

Method Validation and Quality Control in Clinical Lipidomics

For clinical laboratories developing and validating LC-MS/MS assays for medium-chain fatty acids, (10,10,10-²H₃)decanoic acid provides a reliable, well-characterized internal standard. Its ≥99% deuterium incorporation reduces the need for complex isotopic correction calculations, streamlining method validation and improving inter-day precision. The compound's stability (≥4 years when stored at -20°C) supports long-term use as a calibration standard in quality control protocols, ensuring assay reproducibility across multiple analytical batches and instrument platforms .

Application
Selection Property
Validation Focus
Endogenous fatty acid quantification in research matrices
Isotopic purity ≥99% and +3 Da mass shift
Matrix-effect correction and LLOQ review
Metabolic flux tracing of β-oxidation
Near-identical chromatographic retention to native analyte
Tracer fidelity and downstream metabolite tracking
Lipidomics research assay validation
Well-characterized deuteration pattern and long-term stability
Inter-day precision and multi-batch reproducibility

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